molecular formula C25H29N3O3 B12178291 N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B12178291
M. Wt: 419.5 g/mol
InChI Key: UMGMEZFFVZFCFZ-UHFFFAOYSA-N
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Description

N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the piperidyl and benzyl groups. Common reagents used in these reactions include:

  • Isoquinoline derivatives
  • Benzyl chloride
  • Piperidine
  • Methoxyethyl chloride

The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for conditions like pain or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-benzyl-4-piperidyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
  • N~4~-(1-benzyl-4-piperidyl)-2-(2-hydroxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Uniqueness

N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of n-benzylpiperidines and features a unique isoquinoline structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C24H29N3O3
  • IUPAC Name : (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may act on neurotransmitter receptors in the central nervous system, influencing dopaminergic and serotonergic pathways.
  • Enzymes : The compound could inhibit or activate specific enzymes involved in metabolic processes.
  • Ion Channels : Modulation of ion channels may alter cellular signaling pathways, affecting neuronal excitability and neurotransmitter release.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that related piperidine derivatives possess strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these compounds suggest promising therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Properties

Preliminary studies suggest that the isoquinoline framework may confer anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential for further development in cancer therapy .

Study 1: Antibacterial Screening

A series of piperidine derivatives were synthesized and screened for antibacterial activity. Among these, derivatives closely related to this compound showed promising results against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values as low as 0.63 µM .

Study 2: Enzyme Inhibition Assays

In a study evaluating enzyme inhibition, several synthesized compounds were tested against AChE and urease. The results indicated that the piperidine derivatives exhibited strong inhibitory activity, with some achieving IC50 values below 5 µM, highlighting their potential use in therapeutic applications targeting neurodegenerative diseases .

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-31-16-15-28-18-23(21-9-5-6-10-22(21)25(28)30)24(29)26-20-11-13-27(14-12-20)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,29)

InChI Key

UMGMEZFFVZFCFZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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